molecular formula C8H16N2O2 B12522072 N'-Acetyl-N'-ethylbutanehydrazide CAS No. 802908-42-5

N'-Acetyl-N'-ethylbutanehydrazide

Cat. No.: B12522072
CAS No.: 802908-42-5
M. Wt: 172.22 g/mol
InChI Key: LHOIMYLLZWLONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Acetyl-N’-ethylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Acetyl-N’-ethylbutanehydrazide typically involves the reaction of ethylbutanehydrazide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydrazide group. The general reaction scheme is as follows:

Ethylbutanehydrazide+Acetic AnhydrideN’-Acetyl-N’-ethylbutanehydrazide+Acetic Acid\text{Ethylbutanehydrazide} + \text{Acetic Anhydride} \rightarrow \text{N'-Acetyl-N'-ethylbutanehydrazide} + \text{Acetic Acid} Ethylbutanehydrazide+Acetic Anhydride→N’-Acetyl-N’-ethylbutanehydrazide+Acetic Acid

The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature is maintained at around 50-70°C to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of N’-Acetyl-N’-ethylbutanehydrazide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N’-Acetyl-N’-ethylbutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .

Scientific Research Applications

N’-Acetyl-N’-ethylbutanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N’-Acetyl-N’-ethylbutanehydrazide involves its interaction with specific molecular targets. The acetyl group plays a crucial role in its biological activity by facilitating the binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Acetyl-N’-ethylbutanehydrazide is unique due to its specific structure and the presence of both acetyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

802908-42-5

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N'-acetyl-N'-ethylbutanehydrazide

InChI

InChI=1S/C8H16N2O2/c1-4-6-8(12)9-10(5-2)7(3)11/h4-6H2,1-3H3,(H,9,12)

InChI Key

LHOIMYLLZWLONI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NN(CC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.